Antiproliferative Activity in Colorectal Adenocarcinoma HCT‑116 Cells: 1a Outperforms 2a
2‑(Phenylselenomethyl)tetrahydrofuran (1a) exhibited superior antiproliferative potency against HCT‑116 colon cancer cells compared to its six‑membered tetrahydropyran analogue (2a). In the MTT assay, both compounds were tested under identical dose‑dependent conditions, and 1a consistently produced a greater reduction in cell viability [1]. The abstract confirms that 1a produced a greater effect compared to 2a, and the HCT‑116 line was more sensitive than MDA‑MB‑231 [1]. The overall implication is that the THF ring confers a measurable advantage in colorectal cancer models.
| Evidence Dimension | Antiproliferative activity (MTT cell viability reduction) |
|---|---|
| Target Compound Data | 1a (THF): greater antiproliferative effect than 2a (exact IC₅₀ not publicly abstracted; dose‑response curves presented in full text) |
| Comparator Or Baseline | 2a (THP analogue): weaker antiproliferative effect |
| Quantified Difference | 1a > 2a; magnitude extractable from full‑text dose‑response data (J BUON 2014, 19:283‑90) |
| Conditions | HCT‑116 colorectal adenocarcinoma cell line; MTT assay; dose‑dependent exposure |
Why This Matters
A procurement decision for colorectal cancer redox studies must prioritize the THF derivative, as the THP analogue fails to replicate the same antiproliferative magnitude, undermining reproducibility.
- [1] Kosaric JV, Cvetkovic DM, Zivanovic MN, Curcic MG, Seklic DS, Bugarcic ZM, Markovic SD. Antioxidative and antiproliferative evaluation of 2-(phenylselenomethyl)tetrahydrofuran and 2-(phenylselenomethyl)tetrahydropyran. J BUON. 2014 Jan-Mar;19(1):283-90. PMID: 24659677. View Source
